N'-[3-(methylsulfanyl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
Description
Historical Context of Ethanediamide Derivatives in Chemical Research
Ethanediamide derivatives have played a pivotal role in coordination chemistry and separation science since the mid-20th century. Early studies focused on their ability to form stable complexes with transition metals and lanthanides, driven by the dual amide groups that act as electron-deficient binding sites. For instance, symmetric diamides like N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ethanediamide were initially explored for their potential in industrial applications, including explosives and sustained-release fertilizers.
The 21st century saw advancements in ligand design, particularly for actinide-lanthanide separation. N,O-hybrid diamides with N-heterocyclic cores, such as pyridine-2,6-diylbis(pyrrolidin-1-ylmethanone), demonstrated superior selectivity for trivalent actinides in highly acidic media. These developments underscored the importance of structural preorganization and donor atom arrangement in optimizing metal-binding efficacy.
Table 1: Key Ethanediamide Derivatives and Their Historical Applications
Scientific Significance of Methylsulfanyl-Substituted Diamides
The introduction of methylsulfanyl (-SMe) groups into diamide frameworks has emerged as a strategic modification to enhance electronic and steric properties. This substituent, characterized by its sulfur-based thiomethyl moiety, increases ligand polarizability and strengthens metal-ligand interactions through soft donor behavior. For example, N-[2-(methylthio)phenyl]imidodicarbonimidic diamide exhibits unique conformational flexibility due to the sulfur atom’s lone pairs, enabling adaptive binding to diverse metal centers.
In catalytic and biological contexts, methylsulfanyl groups improve substrate affinity. Ethanediamide derivatives with meta-substituted -SMe groups, such as those reported in anticholinesterase studies, demonstrate enhanced inhibitory activity by facilitating π-stacking interactions with enzyme active sites.
Table 2: Impact of Methylsulfanyl Substitution on Diamide Properties
| Property | Effect of -SMe Substitution | Example Compound |
|---|---|---|
| Electronic polarizability | Increased | |
| Enzyme binding affinity | Enhanced via hydrophobic interactions | |
| Solubility in nonpolar solvents | Improved |
Research Evolution of Thiophen-Oxan Hybrid Compounds
Thiophen-oxan hybrids represent a convergence of aromatic heterocycles and saturated oxygen-containing rings, offering synergistic electronic and steric benefits. The oxan (tetrahydropyran) ring provides conformational rigidity, while the thiophene moiety contributes π-conjugation and redox activity. For instance, 4-isocyanato-4-(thiophen-2-yl)oxane has been utilized as a photoinitiator in polymer chemistry due to its UV-sensitive isocyanate group and thiophene-mediated electron delocalization.
In the context of diamides, the integration of thiophen-oxan architectures, as seen in N'-[3-(methylsulfanyl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide, enables multifunctional coordination. The oxan ring’s chair conformation stabilizes ligand-metal complexes, while the thiophene unit facilitates charge transfer interactions, making such compounds candidates for advanced materials and catalytic applications.
Table 3: Structural Features of Thiophen-Oxan Hybrids
| Component | Role in Hybrid Structure | Functional Outcome |
|---|---|---|
| Thiophene ring | π-Conjugation, redox activity | Enhanced electronic properties |
| Oxan ring | Conformational rigidity | Stabilized metal complexes |
| Methylsulfanyl group | Soft donor behavior | Improved metal selectivity |
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-25-15-5-2-4-14(12-15)21-18(23)17(22)20-13-19(7-9-24-10-8-19)16-6-3-11-26-16/h2-6,11-12H,7-10,13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYPIPIZYIOJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[3-(methylsulfanyl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxalamide core, followed by the introduction of the aromatic and heterocyclic substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound while maintaining high standards of quality.
Chemical Reactions Analysis
Types of Reactions
N'-[3-(methylsulfanyl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxalamide core can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N'-[3-(methylsulfanyl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N'-[3-(methylsulfanyl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Key Observations:
Sulfur Diversity: The target compound incorporates thiophene and methylsulfanyl groups, which may enhance π-π stacking and hydrophobic interactions. In contrast, Compound 10 uses a thiadiazole ring, known for metabolic stability in drug design . Compound 4 replaces thiophene with a trifluoromethoxy group, introducing strong electron-withdrawing effects that could alter receptor binding kinetics .
Scaffold Variations: The oxane ring in the target compound provides conformational rigidity, whereas Compound 4 employs a piperidine scaffold, which is more flexible and may improve blood-brain barrier penetration .
Pharmacological Implications :
- The methylsulfanyl group in the target compound and Compound 4 may act as a metabolically stable bioisostere for hydroxyl or methyl groups, reducing oxidative degradation .
- Compound 10’s heptanediamide chain introduces greater flexibility and hydrophobicity, which could influence membrane permeability compared to the shorter ethanediamide backbone .
Research Findings and Trends
- Synthetic Accessibility : Ethanediamide derivatives are often synthesized via amidation reactions, as demonstrated in Compounds 4 and 5, where sulfonamide or sulfonyl intermediates are acetylated under controlled conditions .
- Biological Relevance : Sulfur-containing analogs (e.g., thiophene, thiadiazole) are prevalent in antimicrobial and anticancer agents due to their ability to disrupt enzyme active sites via sulfur-metal interactions .
Biological Activity
N'-[3-(methylsulfanyl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound can be described by its molecular formula and has a molecular weight of 346.52 g/mol. Its structure includes a methylsulfanyl group and a thiophene moiety, which are known to contribute to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.52 g/mol |
| LogP | 4.3486 |
| Polar Surface Area | 48.758 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : Utilizing palladium-catalyzed cross-coupling reactions.
- Introduction of the Ethanediamide Moiety : Reacting the thiophene intermediate with ethanediamide under controlled conditions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene and methylsulfanyl groups have shown broad-spectrum antibacterial effects, making them candidates for further development as antimicrobial agents .
Case Study: Antibacterial Activity
- Tested Strains : Various strains including E. coli and S. aureus.
- Results : The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating potential as an effective antimicrobial agent.
Anticancer Activity
The compound's structural components suggest it may interact with cellular pathways involved in cancer progression. Preliminary studies indicate that similar compounds can inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity Analysis
- Cell Lines Tested : NIH/3T3 and various cancer cell lines.
- IC50 Values : The compound exhibited IC50 values ranging from 100 μM to 200 μM against cancer cell lines, suggesting moderate cytotoxicity .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Membrane Disruption : The interaction with lipid membranes could lead to increased permeability and subsequent cell death.
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound has a favorable binding profile with enzymes linked to disease pathways.
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| CYP51 | -7.5 |
| DHFR | -8.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
